2-(4-Hydroxymethylphenyl)benzoic acid

Descripción general

Descripción

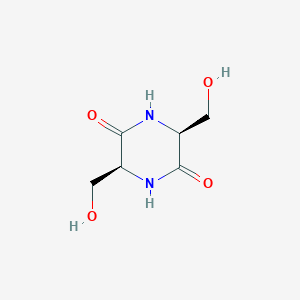

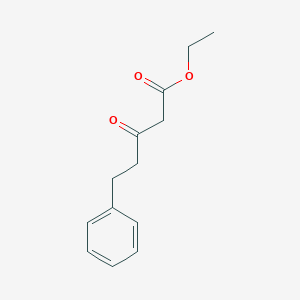

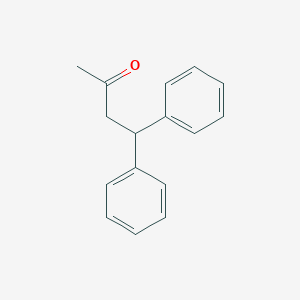

2-(4-Hydroxymethylphenyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Applications

- Degradation by Pseudomonas Putida : The compound plays a role in the degradation of biphenyl by Pseudomonas putida, resulting in the formation of benzoic acid and other products, suggesting its utility in bioremediation processes (Catelani et al., 1973).

- Photodecomposition Studies : Research on the ultraviolet irradiation of chlorobenzoic acids, which are structurally related to 2-(4-hydroxymethylphenyl)benzoic acid, indicates its potential in environmental applications, such as water treatment and pollution control (Crosby & Leitis, 1969).

Drug Delivery and Pharmaceutical Research

- Complex Formation for Drug Delivery : Research on the complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid in both aqueous and solid state forms showcases its potential in drug delivery systems, particularly due to its stability and interaction with carrier systems (Dikmen, 2021).

- Molecular Structure Analysis : Analysis of the molecular and crystal structures of 2-(4-hydroxyphenylazo)benzoic acid aids in the research of matrix-assisted laser desorption/ionization time-of-flight mass spectrum (MALDI-TOF-MS), a technique widely used in pharmaceutical analysis (Qian & Huang, 2005).

Advanced Material Research

- Polymer Synthesis : The synthesis and characterization of polymers using benzoic acid derivatives like this compound has implications in advanced materials science, particularly for the development of high-performance polymers with specific properties (Amarnath & Palaniappan, 2005).

Miscellaneous Applications

- Synthetic Reagents : Research on the use of diphenylphosphino)benzoic acid in the Mitsunobu reaction as a bifunctional reagent opens avenues for its application in organic synthesis and chemical research (Muramoto et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAARHTQCNDPYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572216 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-54-8 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)